molecular formula C17H17FN2O2S3 B2955173 5-ethyl-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide CAS No. 933019-34-2

5-ethyl-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide

Cat. No.: B2955173
CAS No.: 933019-34-2
M. Wt: 396.51
InChI Key: WQVDYKCIDWSDLD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-ethyl-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S3/c1-2-15-6-7-16(24-15)25(21,22)19-9-8-14-11-23-17(20-14)12-4-3-5-13(18)10-12/h3-7,10-11,19H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVDYKCIDWSDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-ethyl-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide
  • Molecular Formula : C₁₇H₁₇FN₂O₂S₃
  • Molecular Weight : 396.52 g/mol
  • 3-Fluorophenyl-substituted thiazole: Introduces steric and electronic effects via the fluorine atom and aromatic thiazole ring. Ethyl chain: Modulates lipophilicity and steric bulk at the thiophene 5-position.

This compound is cataloged as G573-0100 in screening libraries, with availability noted at 9 mg for research purposes .

Comparison with Structurally Related Sulfonamide and Thiazole Derivatives

Structural Analog 1: 5-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfonamide

  • Molecular Formula : C₁₆H₂₂N₄O₂S₂
  • Molecular Weight : 390.51 g/mol
  • Key Differences :
    • Substituent at the sulfonamide nitrogen : A cyclohexyl-pyrazole group replaces the thiazole-ethyl moiety, reducing aromaticity but increasing conformational flexibility.
    • Lack of fluorine : The absence of the 3-fluorophenyl group may diminish electronegative interactions in target binding.

Implications : The cyclohexyl-pyrazole substitution likely alters solubility and membrane permeability compared to the thiazole-containing target compound .

Structural Analog 2: FTBU-1 [1-[2-(3-fluorophenyl)ethyl]-3-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]urea]

  • Molecular Formula : C₁₉H₁₅FN₆OS
  • Molecular Weight : 402.43 g/mol
  • Key Differences: Urea linkage vs. sulfonamide: FTBU-1 employs a urea bridge instead of a sulfonamide, altering hydrogen-bonding capacity and acidity.

Implications : The urea group may improve metabolic stability but reduce solubility compared to sulfonamide derivatives .

Structural Analog 3: 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-mide

  • Molecular Formula : C₁₁H₉F₃N₂S
  • Molecular Weight : 258.26 g/mol
  • Key Differences :
    • Trifluoromethyl substitution : The 4-CF₃ group introduces strong electron-withdrawing effects, contrasting with the 3-fluorophenyl group in the target compound.
    • Simplified backbone : Lacks the ethyl-thiophene sulfonamide chain, reducing molecular complexity.

Implications : The CF₃ group may enhance binding to hydrophobic pockets but limit solubility due to increased lipophilicity .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
Target Compound (G573-0100) C₁₇H₁₇FN₂O₂S₃ 396.52 3-fluorophenyl, ethyl-thiophene Sulfonamide, thiazole
5-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfonamide C₁₆H₂₂N₄O₂S₂ 390.51 Cyclohexyl-pyrazole Sulfonamide, thiophene
FTBU-1 C₁₉H₁₅FN₆OS 402.43 3-fluorophenyl, benzimidazole-thiazole Urea, thiazole
5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-mide C₁₁H₉F₃N₂S 258.26 4-trifluoromethylphenyl Thiazole, amide

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